molecular formula C8H7N3S B1585776 4-Pyridin-2-yl-thiazol-2-ylamine CAS No. 30235-26-8

4-Pyridin-2-yl-thiazol-2-ylamine

Cat. No. B1585776
CAS RN: 30235-26-8
M. Wt: 177.23 g/mol
InChI Key: BLKHMTAXNXLDJP-UHFFFAOYSA-N
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Description

4-Pyridin-2-yl-thiazol-2-ylamine is a chemical compound with the CAS Number: 30235-26-8 . It has a molecular weight of 178.24 and its IUPAC name is 4-(pyridin-2-yl)-1H-1lambda3-thiazol-2-amine . The InChI key for this compound is NOGSJVYIUOTCQC-UHFFFAOYSA-N .


Synthesis Analysis

A novel eco-friendly corrosion inhibitor, namely, 4-(pyridin-4-yl)thiazol-2-amine (PTA), was synthesized and evaluated as a corrosion inhibitor for mild steel in 1 M HCl solution .


Molecular Structure Analysis

The InChI code for 4-Pyridin-2-yl-thiazol-2-ylamine is 1S/C8H8N3S/c9-8-11-7 (5-12-8)6-3-1-2-4-10-6/h1-5,12H, (H2,9,11) .


Chemical Reactions Analysis

The inhibition effect of 4-Pyridin-2-yl-thiazol-2-ylamine against mild steel corrosion was investigated via weight loss methods, electrochemical measurements, and surface analyses .


Physical And Chemical Properties Analysis

The storage temperature for 4-Pyridin-2-yl-thiazol-2-ylamine is room temperature .

Scientific Research Applications

1. Corrosion Inhibition

  • Summary of Application: 4-Pyridin-2-yl-thiazol-2-ylamine (PTA) has been synthesized and evaluated as a corrosion inhibitor for mild steel in 1 M HCl solution .
  • Methods of Application: The inhibition effect against mild steel corrosion was investigated via weight loss methods, electrochemical measurements, and surface analyses . Polarization studies showed that PTA acted as a mixed inhibitor .
  • Results or Outcomes: The experimental results showed that PTA is an effective corrosion inhibitor for mild steel in an acid medium, and the maximum inhibition efficiency reached 96.06% at 0.2 mM concentration .

2. Cancer Research

  • Summary of Application: A series of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives, including 4-Pyridin-2-yl-thiazol-2-ylamine, have been developed as potent inhibitors of CDK4 and CDK6, which are proteins involved in cell cycle regulation and are often overexpressed in cancer .
  • Methods of Application: The specific methods of application are not detailed in the available source .
  • Results or Outcomes: The specific results or outcomes are not detailed in the available source .

It’s worth noting that 4-pyridinylthiazole-2-amines are non-toxic and environmentally friendly since they are widely used in medicine and have the potential to become green corrosion inhibitors .

It’s worth noting that 4-pyridinylthiazole-2-amines are non-toxic and environmentally friendly since they are widely used in medicine and have the potential to become green corrosion inhibitors .

Safety And Hazards

The safety information for 4-Pyridin-2-yl-thiazol-2-ylamine includes Hazard Statements H302, H315, H319, H335 . The Precautionary statements are P261, P271, P280, P302, P304, P305, P313, P332, P337, P338, P340, P351, P352 .

properties

IUPAC Name

4-pyridin-2-yl-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3S/c9-8-11-7(5-12-8)6-3-1-2-4-10-6/h1-5H,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLKHMTAXNXLDJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=CSC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20360239
Record name 4-Pyridin-2-yl-thiazol-2-ylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20360239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Pyridin-2-yl-thiazol-2-ylamine

CAS RN

30235-26-8
Record name 4-Pyridin-2-yl-thiazol-2-ylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20360239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(pyridin-2-yl)-1,3-thiazol-2-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

[(2-Nitrophenyl)methyl](4-(2-pyridyl)(1,3-thiazol-2-yl)amine was prepared according to the method described in Example 16 (Step b) by employing amino{[(2-nitrophenyl)methyl]amino}-methane-1-thione (Example 16, Step a) (1.04 g, 4.9 mmol), 2-(bromoacetyl)pyridine hydrobromide (Aust. J. Chem. 1989, 42, 1735; 1.34 g, 4.9 mmol), and 50% MeOH (10 mL). After 2 h, the reaction was cooled to RT and the solvent was removed in vacuo. The crude material was dissolved in 50% aqueous EtOH and iron dust (Aldrich) (1.419 g, 25.2 mmol) and NH4Cl (190 mg, 3.5 mmol) was added. The reaction was heated to reflux for 1 h, then concentrated in vacuo. The residue was dissolved in THF (20 mL) and to this solution was added 4-nitrophenyl chloroformate (1.17 g, 5.8 mmol) followed by Et3N (1 mL, 7.2 mmol). The reaction was heated at reflux for 2.5 h then cooled to RT. The solvent was removed in vacuo and the crude material was purified by flash chromatography on silica gel with Hexanes:EtOAc (4:1, 1:1, 0:1) as eluant to give a tan solid. Mp: >275° C. MS m/z: 309 (M+1); 307 (M−1). Anal. Calc'd for C16H12N4OS.0.5H2O: C, 60.55; H, 4.13; N, 17.65. Found: C, 60.20; H, 4.17; N, 16.92.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.34 g
Type
reactant
Reaction Step Two
Quantity
1.17 g
Type
reactant
Reaction Step Three
Name
Quantity
1 mL
Type
reactant
Reaction Step Four
Name
Quantity
190 mg
Type
reactant
Reaction Step Five
Name
Quantity
1.419 g
Type
catalyst
Reaction Step Five
Name
Quantity
10 mL
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
JD Crane, A McLaughlin - Acta Crystallographica Section E …, 2004 - scripts.iucr.org
(IUCr) 4-(Pyridin-2-yl)thiazol-2-ylamine Journal logo Acta Crystallographica Section E Acta Crystallographica Section E CRYSTALLOGRAPHIC COMMUNICATIONS Journals Logo IUCr …
Number of citations: 7 scripts.iucr.org

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